tert-Butyl (4-bromo-3-nitrophenyl)(propyl)carbamate
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Overview
Description
tert-Butyl (4-bromo-3-nitrophenyl)(propyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromine atom, a nitro group, and a propyl group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromo-3-nitrophenyl)(propyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-3-nitrophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-bromo-3-nitrophenyl)(propyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide are commonly used.
Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution Reactions: Formation of various substituted carbamates.
Reduction Reactions: Formation of tert-Butyl (4-amino-3-nitrophenyl)(propyl)carbamate.
Oxidation Reactions: Formation of phenolic or quinone derivatives.
Scientific Research Applications
tert-Butyl (4-bromo-3-nitrophenyl)(propyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-3-nitrophenyl)(propyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The presence of the bromine and nitro groups enhances its reactivity and binding affinity. The pathways involved include covalent modification of proteins and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-bromo-3-nitrophenyl)carbamate
- tert-Butyl (3-nitrophenyl)carbamate
- tert-Butyl (4-bromo-phenyl)carbamate
Uniqueness
tert-Butyl (4-bromo-3-nitrophenyl)(propyl)carbamate is unique due to the presence of both bromine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The propyl group further differentiates it from other similar compounds by influencing its solubility and interaction with biological targets .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-3-nitrophenyl)-N-propylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4/c1-5-8-16(13(18)21-14(2,3)4)10-6-7-11(15)12(9-10)17(19)20/h6-7,9H,5,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCGCPGQJDPVJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC(=C(C=C1)Br)[N+](=O)[O-])C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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